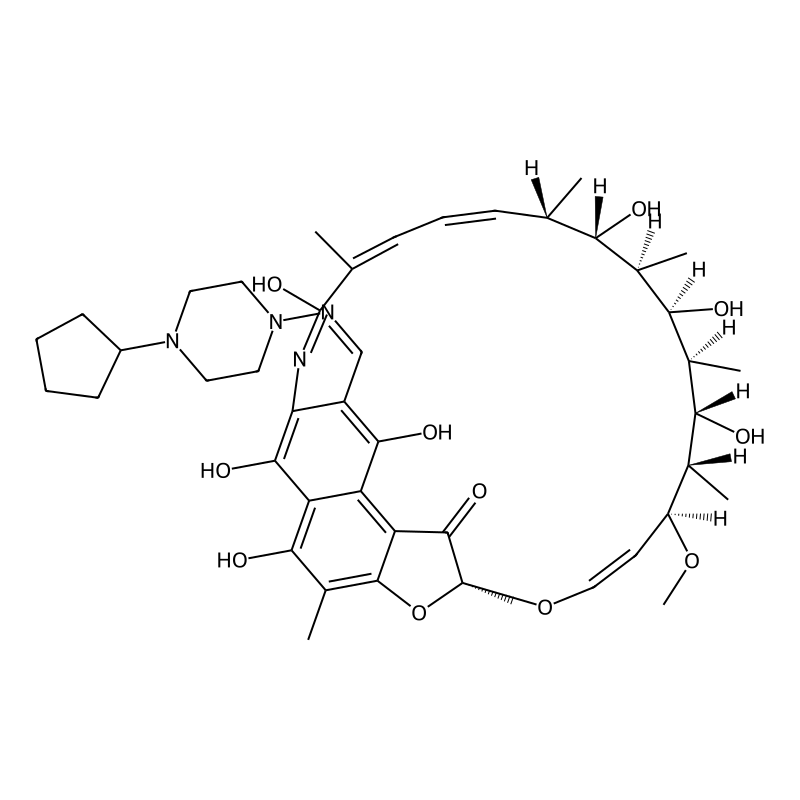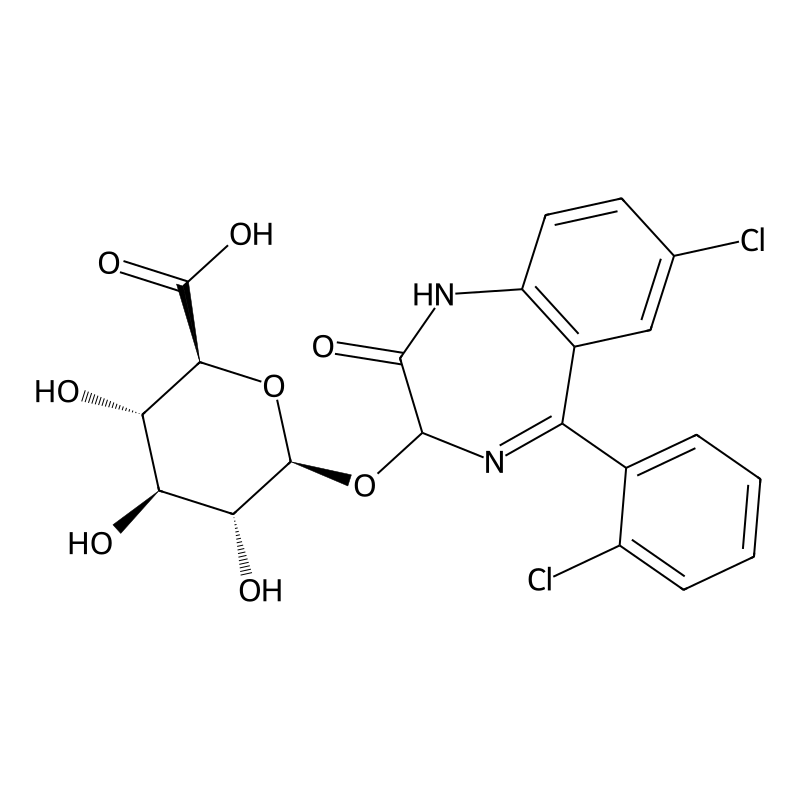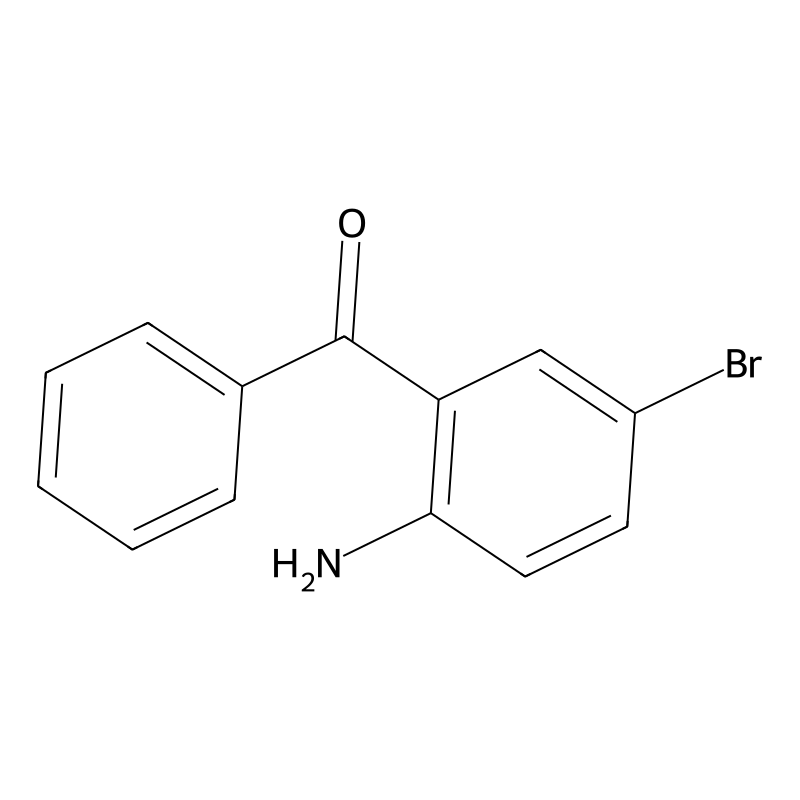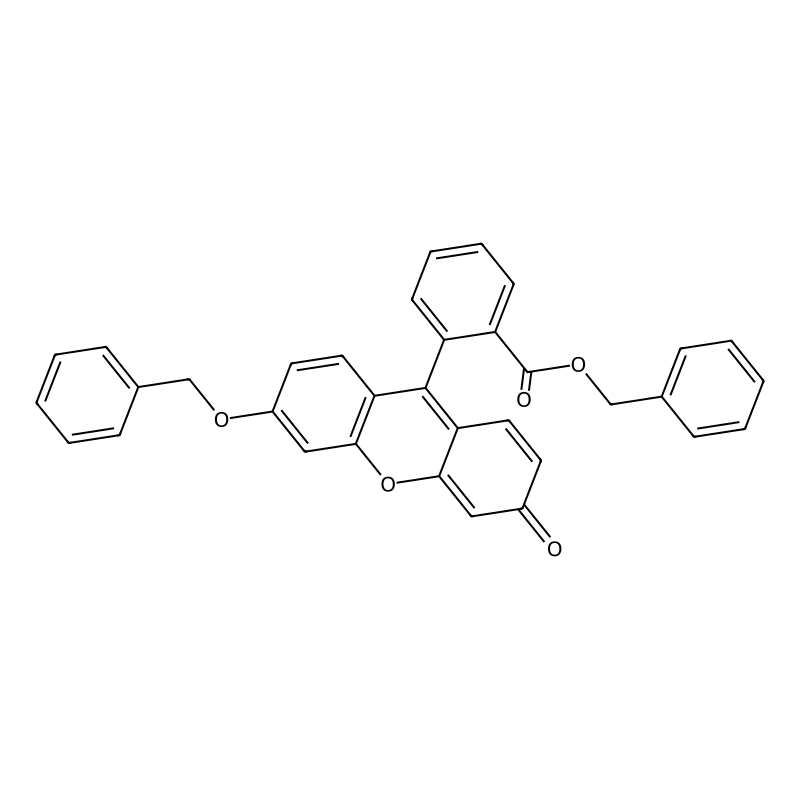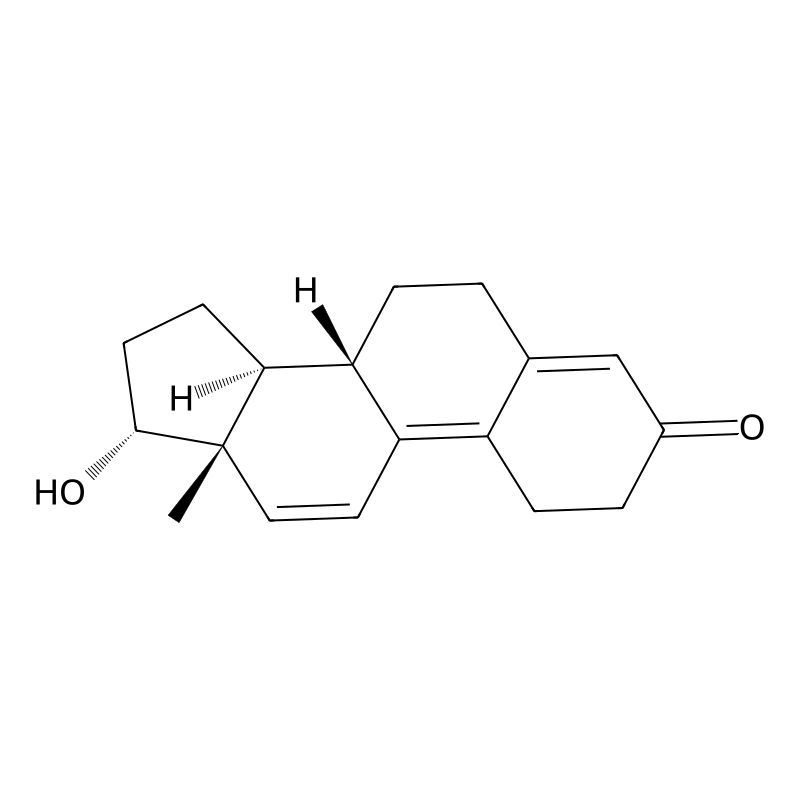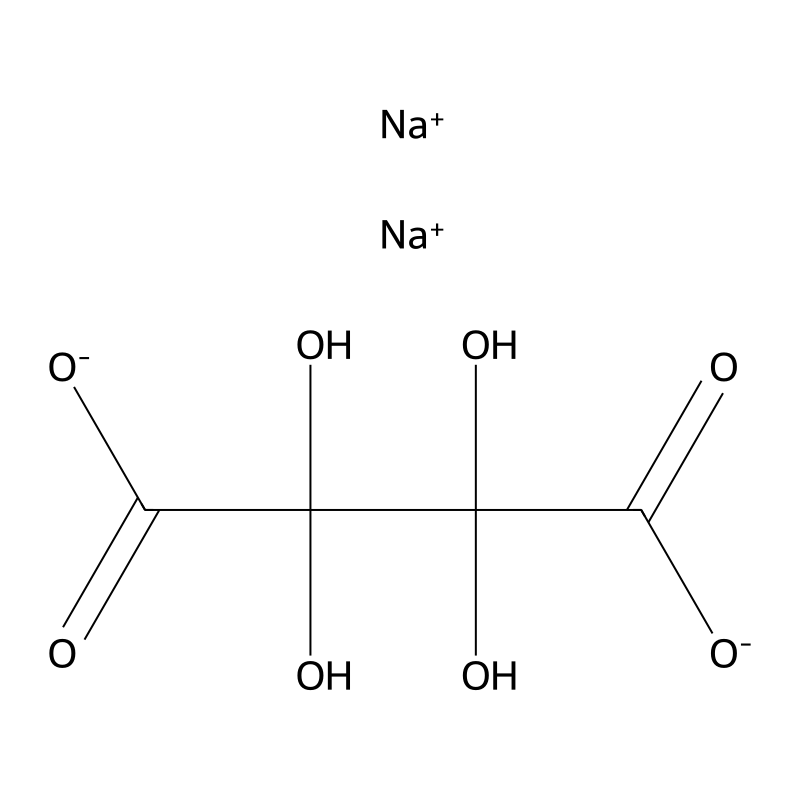Moxifloxacin
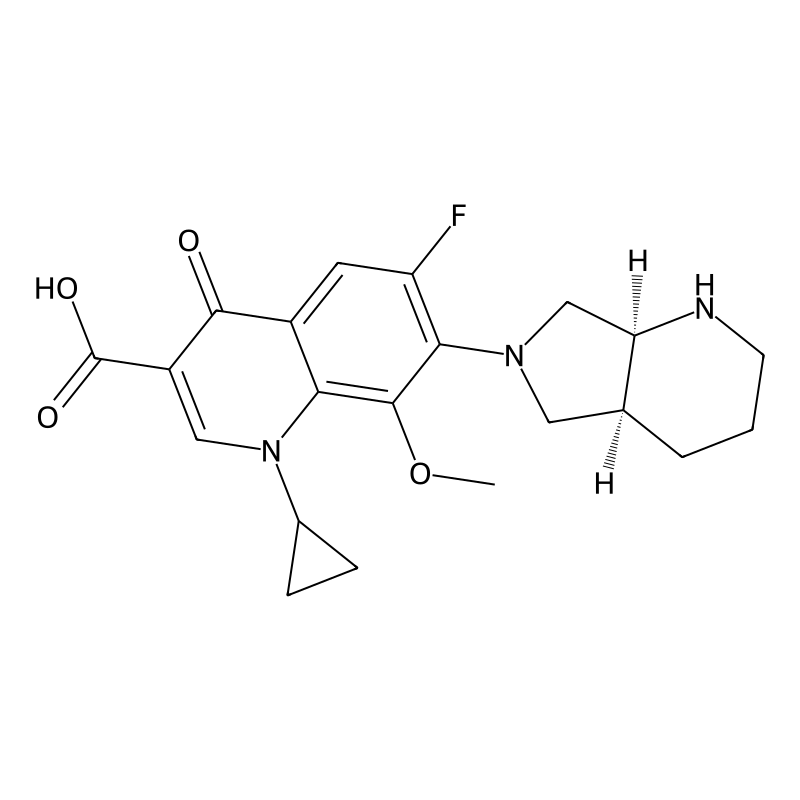
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antimicrobial Activity:
Moxifloxacin exhibits a broad spectrum of antibacterial activity, including against strains resistant to other antibiotics like penicillin. Researchers are investigating its effectiveness against emerging pathogens and exploring its potential use in combination therapies to combat multidrug-resistant bacteria [].
Biofilm Eradication:
Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. Studies are evaluating moxifloxacin's ability to disrupt or eradicate biofilms associated with chronic infections like those in cystic fibrosis patients [].
Anti-inflammatory Properties:
Recent research suggests moxifloxacin might possess anti-inflammatory properties beyond its direct antibacterial effect. This opens avenues for exploring its use in inflammatory diseases like chronic obstructive pulmonary disease (COPD).
In Vitro and In Vivo Studies:
Moxifloxacin's role in various diseases is being explored through in vitro (laboratory) and in vivo (animal) studies. These studies aim to understand its mechanism of action, efficacy in disease models, and potential side effects before clinical trials in humans.
Drug Discovery and Development:
The success of moxifloxacin as a fluoroquinolone antibiotic has spurred research in developing new generations of these drugs. Studying moxifloxacin's structure and activity helps scientists design novel antibiotics with improved efficacy and reduced resistance profiles [].
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic, primarily used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum agent. Moxifloxacin is indicated for conditions such as pneumonia, conjunctivitis, endocarditis, tuberculosis, and sinusitis. The compound is known for its enhanced activity against respiratory pathogens compared to earlier fluoroquinolones like ciprofloxacin .
The chemical structure of moxifloxacin is characterized by its unique methoxy group at carbon 8, which differentiates it from other compounds in the fluoroquinolone class. Its chemical formula is , with an average molecular weight of approximately 401.43 g/mol .
Moxifloxacin undergoes several chemical transformations during its synthesis and metabolism. The primary metabolic pathways include glucuronidation and sulfation, leading to the formation of inactive metabolites that are excreted via urine and feces. Notably, moxifloxacin does not significantly interact with cytochrome P450 enzymes, which minimizes drug-drug interactions common with other medications .
The synthesis of moxifloxacin involves multiple steps, beginning with the preparation of racemic 2,8-diazabicyclo[4.3.0]nonane, followed by resolution using tartaric acid and subsequent reactions to introduce the quinolinecarboxylic acid moiety .
Moxifloxacin's mechanism of action is primarily through the inhibition of bacterial DNA synthesis. It targets two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, moxifloxacin prevents the unwinding and repair of DNA strands necessary for bacterial replication and survival. This bactericidal effect makes it particularly effective against a wide range of bacterial infections .
In clinical studies, moxifloxacin has demonstrated superior efficacy in treating respiratory infections compared to other fluoroquinolones due to its enhanced activity against Streptococcus pneumoniae and Haemophilus influenzae .
The synthesis of moxifloxacin typically involves several key steps:
- Preparation of Intermediate Compounds: The initial step includes synthesizing racemic 2,8-diazabicyclo[4.3.0]nonane.
- Resolution: This intermediate is resolved using tartaric acid.
- Coupling Reaction: A derivatized quinolinecarboxylic acid is coupled with the resolved intermediate in the presence of a base (e.g., DABCO).
- Acidification: The final step involves acidification to yield moxifloxacin hydrochloride .
This multi-step process highlights the complexity involved in producing this antibiotic.
Moxifloxacin is widely utilized in clinical settings for treating various infections:
- Respiratory Infections: Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis.
- Skin Infections: Indicated for uncomplicated skin and skin structure infections.
- Ocular Infections: Available in eye drop formulations for treating conjunctivitis.
- Other Infections: Used in cases of endocarditis and tuberculosis .
Due to its broad spectrum of activity and favorable pharmacokinetic profile, moxifloxacin is often preferred in cases where other antibiotics may be less effective.
Moxifloxacin has been studied for potential interactions with various medications:
- Nonsteroidal Anti-Inflammatory Drugs: Caution is advised when combining moxifloxacin with nonsteroidal anti-inflammatory drugs due to increased risks of adverse effects.
- Antacids and Supplements: Moxifloxacin should be taken at least four hours before or eight hours after antacids containing magnesium or aluminum, as well as supplements containing iron or zinc to avoid decreased absorption .
- Adverse Reactions: Common side effects include gastrointestinal disturbances, headache, dizziness, and an increased risk of tendonitis or tendon rupture .
Moxifloxacin shares similarities with other fluoroquinolones but has distinct features that set it apart:
| Compound | Spectrum of Activity | Unique Features |
|---|---|---|
| Ciprofloxacin | Broad-spectrum | Less effective against Gram-positive bacteria |
| Levofloxacin | Broad-spectrum | More active against Gram-positive bacteria than ciprofloxacin |
| Gatifloxacin | Broad-spectrum | Associated with higher rates of adverse effects |
| Norfloxacin | Narrower spectrum | Primarily effective against Gram-negative bacteria |
Moxifloxacin's unique methoxy group enhances its efficacy against respiratory pathogens while maintaining a lower propensity for certain side effects observed in other fluoroquinolones .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
log Kow = 0.95 (est)
2.9
Decomposition
Melting Point
208-209 °C (decomposes)
238 - 242 °C
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Livertox Summary
Drug Classes
Therapeutic Uses
Moxifloxacin hydrochloride ophthalmic solution is used for the treatment of conjunctivitis caused by susceptible strains of Corynebacterium spp., Micrococcus luteus, Staphylococcus aureus, S. epidermidis, S. haemolyticus, S. hominis, S. warneri, Streptococcus pneumoniae, viridans streptococci, Acinetobacter lwoffii, Haemophilus influenzae, H. parainfluenzae, or Chlamydia trachomatis. /Included in US product label/
Moxifloxacin is used for the treatment of acute bacterial sinusitis caused by susceptible Streptococcus pneumoniae, Haemophilus influenzae, or Moraxella catarrhalis; acute bacterial exacerbations of chronic bronchitis caused by susceptible S. pneumoniae, H. influenzae, H. parainfluenzae, Klebsiella pneumoniae, Staphylococcus aureus (oxacillin-susceptible [methicillin-susceptible] strains), or M. catarrhalis; and community-acquired pneumonia (CAP) caused by susceptible S. pneumoniae (including multidrug-resistant strains), S. aureus (oxacillin-susceptible strains), K. pneumoniae, H. influenzae, Mycoplasma pneumoniae, Chlamydophila pneumoniae (formerly Chlamydia pneumoniae), or M. catarrhalis. /Included in US product label/
Moxifloxacin is used for the treatment of uncomplicated skin and skin structure infections caused by susceptible S. aureus (oxacillin-susceptible strains) or Streptococcus pyogenes (group A beta-hemolytic streptococci) and for the treatment of complicated skin and skin structure infections caused by susceptible S. aureus (oxacillin-susceptible strains), Escherichia coli, K. pneumoniae, or Enterobacter cloacae. /Included in US product label/
For more Therapeutic Uses (Complete) data for Moxifloxacin (12 total), please visit the HSDB record page.
Pharmacology
Moxifloxacin is bactericidal and its mode of action depends on blocking of bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two. Notably the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian. Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.
Moxifloxacin is a fluoroquinolone antibiotic with antibacterial activity. Moxifloxacin binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species.
MeSH Pharmacological Classification
ATC Code
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA14 - Moxifloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE07 - Moxifloxacin
Mechanism of Action
The fluoroquinolone antibiotic moxifloxacin has been associated with the acquired long QT syndrome and is used as a positive control in the evaluation of the QT-interval prolonging potential of new drugs. In common with other QT-prolonging agents, moxifloxacin is known to inhibit the hERG potassium K+ channel, but at present there is little mechanistic information available on this action. This study was conducted in order to characterise the inhibition of hERG current (I(hERG)) by moxifloxacin, and to determine the role in drug binding of the S6 aromatic amino-acid residues Tyr652 and Phe656. hERG currents were studied using whole-cell patch clamp (at room temperature and at 35-37 degrees C) in an HEK293 cell line stably expressing hERG channels. Moxifloxacin reversibly inhibited currents in a dose-dependent manner. We investigated the effects of different voltage commands to elicit hERG currents on moxifloxacin potency. Using a 'step-ramp' protocol, the IC50 was 65 uM at room temperature and 29 microM at 35 degrees C. When a ventricular action potential waveform was used to elicit currents, the IC50 was 114 microM. Block of hERG by moxifloxacin was found to be voltage-dependent, occurred rapidly and was independent of stimulation frequency. Mutagenesis of the S6 helix residue Phe656 to Ala failed to eliminate or reduce the moxifloxacin-mediated block whereas mutation of Tyr652 to Ala reduced moxifloxacin block by approximately 66%. Our data demonstrate that moxifloxacin blocks the hERG channel with a preference for the activated channel state. The Tyr652 but not Phe656 S6 residue is involved in moxifloxacin block of hERG, concordant with an interaction in the channel inner cavity.
The bactericidal action of moxifloxacin results from inhibition of the topoisomerase II (DNA gyrase) and topoisomerase IV required for bacterial DNA replication, transcription, repair, and recombination. It appears that the C8-methoxy moiety contributes to enhanced activity and lower selection of resistant mutants of Gram-positive bacteria compared to the C8-H moiety. The presence of the bulky bicycloamine substituent at the C-7 position prevents active efflux, associated with the NorA or pmrA genes seen in certain Gram-positive bacteria.
Torsade de pointes (TdP) is increasingly recognized as a complication of drug therapy. The most common cause of drug-induced QT prolongation is inhibition of the rapidly activating component of the delayed potassium current (I(Kr)). Moxifloxacin, a widely used fluoroquinolone, is a weak I(Kr) inhibitor and has been associated with QT prolongation.
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
Vapor Pressure
Pictograms

Irritant
Other CAS
354812-41-2
Absorption Distribution and Excretion
Approximately 45% of an oral or intravenous dose of moxifloxacin is excreted as unchanged drug (~20% in urine and ~25% in feces).
1.7 to 2.7 L/kg
12 +/- 2 L/hr
Moxifloxacin is approximately 30-50% bound to serum proteins, independent of drug concentration. The volume of distribution of moxifloxacin ranges from 1.7 to 2.7 L/kg. Moxifloxacin is widely distributed throughout the body, with tissue concentrations often exceeding plasma concentrations. Moxifloxacin has been detected in the saliva, nasal and bronchial secretions, mucosa of the sinuses, skin blister fluid, subcutaneous tissue, skeletal muscle, and abdominal tissues and fluids following oral or intravenous administration of 400 mg.
Approximately 45% of an oral or intravenous dose of moxifloxacin is excreted as unchanged drug (~20% in urine and ~25% in feces). A total of 96% + or - 4% of an oral dose is excreted as either unchanged drug or known metabolites. The mean (+ or - SD) apparent total body clearance and renal clearance are 12 + or - 2 L/hr and 2.6 + or - 0.5 L/hr, respectively.
Moxifloxacin, given as an oral tablet, is well absorbed from the gastrointestinal tract. The absolute bioavailability of moxifloxacin is approximately 90 percent. Co-administration with a high fat meal (that is, 500 calories from fat) does not affect the absorption of moxifloxacin.
The ocular penetration and pharmacokinetics of moxifloxacin in comparison to other fluoroquinolones (ofloxacin, ciprofloxacin, gatifloxacin, norfloxacin, levofloxacin, and lomefloxacin) have been determined by in vitro and ex vivo techniques, as well as in animal and human studies. ... The results consistently demonstrate higher maximum concentrations for moxifloxacin relative to the other fluoroquinolones in ocular tissues with levels well above its minimum inhibitory concentrations for relevant ocular pathogens. This superior performance is due to the unique structure of moxifloxacin that combines high lipophilicity for enhanced corneal penetration with high aqueous solubility at physiological pH. The latter property creates a high concentration gradient at the tear film/corneal epithelial interface providing a driving force for better ocular penetration for moxifloxacin. In addition, the higher concentration of moxifloxacin in VIGAMOX (i.e., 0.5% vs. 0.3%) allows more antibiotic to be available to ocular tissues. It is clear from the array of studies summarized in this report that moxifloxacin penetrates ocular tissues better (two- to three-fold) than gatifloxacin, ciprofloxacin, ofloxacin, or levofloxacin. This consistent, enhanced penetration of topical moxifloxacin offers powerful advantages for ophthalmic therapy.
For more Absorption, Distribution and Excretion (Complete) data for Moxifloxacin (6 total), please visit the HSDB record page.
Metabolism Metabolites
Approximately 52% of an oral or intravenous dose of moxifloxacin is metabolized via glucuronide and sulfate conjugation. The cytochrome P450 system is not involved in moxifloxacin metabolism, and is not affected by moxifloxacin. The sulfate conjugate (M1) accounts for approximately 38% of the dose, and is eliminated primarily in the feces. Approximately 14% of an oral or intravenous dose is converted to a glucuronide conjugate (M2), which is excreted exclusively in the urine. Peak plasma concentrations of M2 are approximately 40% those of the parent drug, while plasma concentrations of M1 are generally less than 10% those of moxifloxacin.
Associated Chemicals
Wikipedia
Sorbitan_monostearate
FDA Medication Guides
Moxifloxacin Hydrochloride
TABLET;ORAL
BAYER HLTHCARE
07/26/2016
Drug Warnings
/BOXED WARNING/ WARNING: Fluoroquinolones, including Avelox, may exacerbate muscle weakness in persons with myasthenia gravis. Avoid Avelox in patients with known history of myasthenia gravis.
Serious and occasionally fatal hypersensitivity and/or anaphylactic reactions reported in patients receiving fluoroquinolones, including moxifloxacin. Although generally reported after multiple doses, these reactions may occur with first dose. Some reactions have been accompanied by cardiovascular collapse, loss of consciousness, tingling, edema (pharyngeal or facial), dyspnea, urticaria, or pruritus. In addition, other possible severe and potentially fatal reactions (may be hypersensitivity reactions or of unknown etiology) have been reported, most frequently after multiple doses. These include fever, rash or severe dermatologic reactions (e.g., toxic epidermal necrolysis, Stevens-Johnson syndrome), vasculitis, arthralgia, myalgia, serum sickness, allergic pneumonitis, interstitial nephritis, acute renal insufficiency or failure, hepatitis, jaundice, acute hepatic necrosis or failure, anemia (including hemolytic and aplastic), thrombocytopenia (including thrombotic thrombocytopenic purpura), leukopenia, agranulocytosis, pancytopenia, and/or other hematologic effects. Discontinue moxifloxacin at first appearance of rash, jaundice, or any other sign of hypersensitivity. Institute appropriate therapy as indicated (e.g., epinephrine, corticosteroids, and maintenance of an adequate airway and oxygen).
Sensory or sensorimotor axonal polyneuropathy affecting small and/or large axons resulting in paresthesias, hypoesthesias, dysesthesias, and weakness have been reported with fluoroquinolones.
For more Drug Warnings (Complete) data for Moxifloxacin (22 total), please visit the HSDB record page.
Biological Half Life
The mean (+ or - SD) elimination half-life from plasma is 12 + or - 1.3 hours
Use Classification
Methods of Manufacturing
Analytic Laboratory Methods
Clinical Laboratory Methods
A high performance liquid chromatographic method for determination of moxifloxacin in human saliva was developed. The method involved deproteinisation of the sample with perchloric acid and analysis of the supernatant using a reversed-phase C18 column (150 mm) and fluorescence detection at an excitation wavelength of 290 nm and an emission wavelength of 460 nm. The assay was specific for moxifloxacin and linear from 0.25 to 10.0 ug/mL. The relative standard deviation of intra- and inter-day assays was lower than 10%. The average recovery of moxifloxacin from saliva was 101%. Due to its simplicity, the assay can be used for pharmacokinetic studies of moxifloxacin.
Penetration of levofloxacin and moxifloxacin into cancellous and cortical bone was studied using high-performance liquid chromatography (HPLC).
The aim of this study was to develop a high-performance liquid chromatographic (HPLC) assay for the determination of moxifloxacin in human plasma and lung tissue. The assay was based on HPLC with a Supelcosil ABZ+ column and ultraviolet detection set at a wavelength of 296 nm. The extraction procedure was characterized by a fully automated liquid-solid extraction using an OASIS column for the solid phase. The assay has been found to be linear and validated over the concentration range 3.2 to 0.025 microg/mL for moxifloxacin in plasma and from 16 to 0.25 microg/g for moxifloxacin in lung tissue.
For more Clinical Laboratory Methods (Complete) data for Moxifloxacin (7 total), please visit the HSDB record page.
Storage Conditions
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. /Moxifloxacin hydrochloride/
Interactions
Pharmacokinetic interaction (decreased absorption of oral moxifloxacin). Moxifloxacin should be given at least 4 hours before or 8 hours after buffered didanosine (pediatric oral solution admixed with antacid).
Concomitant use of corticosteroids increases the risk of severe tendon disorders (e.g., tendinitis, tendon rupture), especially in geriatric patients older than 60 years of age.
Quinolones, including Avelox, have been reported to enhance the anticoagulant effects of warfarin or its derivatives in the patient population. In addition, infectious disease and its accompanying inflammatory process, age, and general status of the patient are risk factors for increased anticoagulant activity. Therefore the prothrombin time, International Normalized Ratio (INR), or other suitable anticoagulation tests should be closely monitored if a quinolone is administered concomitantly with warfarin or its derivatives.
For more Interactions (Complete) data for Moxifloxacin (17 total), please visit the HSDB record page.
Dates
[2]. Culley, C.M., et al., Moxifloxacin: clinical efficacy and safety. Am J Health Syst Pharm, 2001. 58(5): p. 379-88.
[3]. Ioannidis, O., et al., Effect of moxifloxacin on the survival, lipid peroxidation and inflammation of immunosuppressed rats with soft tissue infection from Stenotrophomonas maltophilia. Microbiol Immunol, 2013.
